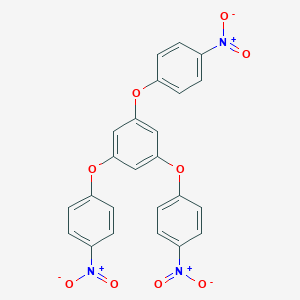

1,3,5-Tris(4-nitrophenoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUVOVIDRJKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611189 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102852-91-5 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Analysis

Methodological Advancements and Future Research in 1,3,5-Tris(4-nitrophenoxy)benzene Synthesis

While the classical Ullmann condensation remains a viable method for the synthesis of this compound, modern synthetic chemistry offers several avenues for methodological advancement and future research. These advancements aim to improve reaction efficiency, reduce environmental impact, and expand the scope of accessible derivatives.

Methodological Advancements:

Advanced Catalysis: The traditional copper-catalyzed Ullmann condensation often requires harsh reaction conditions. Recent advancements in catalysis have introduced more efficient copper-based catalytic systems, often employing specific ligands to enhance the catalyst's activity and stability. mdpi.comul.ie The application of these advanced catalytic systems to the synthesis of this compound could lead to milder reaction conditions, lower catalyst loadings, and higher yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. researchgate.netuzh.chrsc.org The application of microwave-assisted heating to the synthesis of this compound could significantly shorten the lengthy reaction times associated with conventional heating methods, making the process more efficient and energy-conscious.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) can be particularly effective for reactions involving a solid or aqueous phase and an organic phase, as is often the case in the synthesis of aromatic ethers. crdeepjournal.orgjst.go.jpwikipedia.orgjetir.org By employing a phase-transfer catalyst, the transport of the phenoxide nucleophile from a solid or aqueous phase to the organic phase containing the p-halonitrobenzene can be facilitated, potentially leading to faster reaction rates and milder conditions.

Future Research Directions:

Systematic Optimization Studies: A comprehensive investigation into the effects of different bases, solvents, temperatures, and catalysts on the yield and purity of this compound is a crucial area for future research. Such a study would provide valuable data for optimizing the synthesis and making it more scalable and cost-effective.

Exploration of Alternative Leaving Groups: While fluorine and chlorine are the commonly used leaving groups, a systematic study of the reactivity of other halogens (bromine and iodine) on the nitrophenyl precursor could provide a more complete understanding of the reaction and potentially offer alternative synthetic routes.

Development of "Green" Synthetic Protocols: Future research should focus on developing more environmentally benign synthetic methods. This could involve the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions, aligning with the principles of sustainable chemistry.

Synthesis of Functionalized Analogues: A significant area for future exploration is the synthesis of functionalized analogues of this compound. This would involve investigating the functional group tolerance on both the phloroglucinol (B13840) and p-halonitrobenzene precursors in greater detail. The ability to introduce a variety of functional groups would greatly expand the utility of this C3-symmetric core for the development of novel materials with tailored properties.

Spectroscopic and Structural Elucidation of 1,3,5 Tris 4 Nitrophenoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integration of the signals, a definitive assignment of the protons and carbons in 1,3,5-Tris(4-nitrophenoxy)benzene can be achieved.

¹H NMR Analysis of Aromatic Proton Resonances

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region, which can be attributed to the protons on the central benzene (B151609) ring and the three peripheral nitrophenoxy groups. Due to the molecule's C₃ symmetry, a simplified spectrum is expected.

Published data indicates the presence of specific proton resonances. One study reports signals at chemical shifts of δ 6.94, 7.30, and 8.28 ppm. nsysu.edu.tw Another source corroborates the presence of signals at δ 6.97 ppm, attributed to the three protons on the central benzene ring, and at δ 8.28 ppm, assigned to the six protons on the three para-substituted nitrophenyl rings. The downfield shift of the nitrophenyl protons is a direct consequence of the strong electron-withdrawing nature of the nitro groups. A broader multiplet has also been reported in the range of 7.10–8.25 ppm, encompassing all aromatic protons. nsysu.edu.tw

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.94 - 6.97 | Singlet | 3H | Protons on the central benzene ring |

| 7.30 | Multiplet | - | Aromatic protons |

| 8.28 | Multiplet | 6H | Protons on the p-nitrophenoxy groups |

Note: The data is a compilation from multiple sources and may show slight variations.

¹³C NMR for Carbon Framework Characterization

The ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of chemically non-equivalent carbon atoms. For this compound, the spectrum is expected to show signals corresponding to the carbons of the central benzene ring and the nitrophenoxy substituents. Due to the electron-withdrawing nitro groups and the ether linkages, the carbon signals are spread over a significant range in the aromatic region. One report indicates that the aromatic carbon signals for this compound appear in the range of 117.90–163.71 ppm. nsysu.edu.tw The specific assignment of each carbon requires more detailed 2D NMR experiments, but this range is consistent with the proposed structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the nitro groups, the aromatic rings, and the ether linkages.

Characterization of Nitro Group Vibrational Modes

The nitro group (NO₂) exhibits strong and characteristic absorption bands in the FTIR spectrum. These are due to the symmetric and asymmetric stretching vibrations of the N-O bonds. For this compound, a strong absorption band corresponding to the asymmetric stretching of the nitro group is observed around 1510 cm⁻¹. The symmetric stretch is reported at approximately 1345-1350 cm⁻¹. nsysu.edu.tw The presence of these intense bands provides clear evidence for the nitro functionalities in the molecule.

Identification of Aromatic Ring Stretches

The presence of multiple aromatic rings in the structure of this compound gives rise to several absorption bands in the FTIR spectrum. These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which are observed in the 1400-1600 cm⁻¹ region. Additionally, the aryl ether linkage (C-O-C) has a characteristic stretching vibration. A notable peak for the aryl ether C-O stretch has been identified at 1235 cm⁻¹.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1510 | Strong | Asymmetric NO₂ stretch |

| ~1345 - 1350 | Strong | Symmetric NO₂ stretch |

| ~1235 | Strong | Aryl ether C-O stretch |

Note: The data is a compilation from multiple sources and may show slight variations.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₂₄H₁₅N₃O₉, the expected monoisotopic mass is approximately 489.08 g/mol . High-resolution mass spectrometry (HRMS) would be instrumental in confirming this exact mass, thereby verifying the elemental composition of the molecule.

While detailed fragmentation pathway elucidation would require a dedicated study, some general fragmentation patterns can be anticipated. The ether linkages are likely points of initial cleavage, potentially leading to the loss of nitrophenoxy radicals or related fragments. The nitro groups themselves can also undergo fragmentation, for instance, through the loss of NO or NO₂. The analysis of the resulting fragment ions in the mass spectrum would provide valuable corroborative evidence for the proposed structure of this compound.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₂₄H₁₅N₃O₉, the theoretical elemental composition has been calculated and compared against experimental findings to validate its stoichiometry. google.com

The theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are derived from the compound's molecular weight. The experimental values, obtained from the synthesis and characterization of this compound, show a strong correlation with the calculated theoretical values, confirming the compound's elemental composition and purity. google.com

A Chinese patent, CN1405145A, describes the synthesis of this compound from phloroglucinol (B13840) and p-chloronitrobenzene. The patent reports the following experimental elemental analysis results: Carbon 58.81%, Hydrogen 3.14%, and Nitrogen 8.32%. google.com These experimental values are in close agreement with the theoretical percentages, thereby validating the successful synthesis of the target compound.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) google.com |

|---|---|---|

| Carbon (C) | 58.90 | 58.81 |

| Hydrogen (H) | 3.09 | 3.14 |

| Nitrogen (N) | 8.59 | 8.32 |

Advanced Crystallographic Techniques for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure-property relationships.

For this compound, a thorough search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data. However, at the time of this writing, no publicly available crystallographic information, such as the crystal system, space group, unit cell dimensions, or atomic coordinates for this compound, could be located.

While crystallographic data for structurally related but distinct compounds like 1-Nitro-4-(4-nitrophenoxy)benzene have been reported, this information is not directly applicable to the title compound. nih.gov The determination of the crystal structure of this compound would require future experimental work involving the growth of single crystals suitable for X-ray diffraction analysis. Such a study would be invaluable for elucidating the molecule's conformation, packing in the solid state, and potential for forming specific intermolecular interactions, which are key to understanding its material properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phloroglucinol |

| p-Chloronitrobenzene |

1,3,5 Tris 4 Nitrophenoxy Benzene As a Precursor in Advanced Materials Chemistry

Reduction Chemistry to 1,3,5-Tris(4-aminophenoxy)benzene (B44158)

The conversion of the electron-withdrawing nitro groups of 1,3,5-Tris(4-nitrophenoxy)benzene into electron-donating amino groups is a critical step in synthesizing the versatile triamine monomer, 1,3,5-Tris(4-aminophenoxy)benzene. This reduction is accomplished through several established chemical methods.

Catalytic Hydrogenation Methods (e.g., Palladium-on-Carbon, Hydrazine)

Catalytic transfer hydrogenation represents an efficient and widely used strategy for the reduction of nitroarenes. nih.gov This method avoids the direct use of hazardous hydrogen gas by employing a hydrogen donor in conjunction with a metal catalyst. nih.gov

Palladium-on-Carbon (Pd/C) with Hydrazine (B178648): The combination of palladium on a carbon support with hydrazine hydrate (B1144303) is a potent system for reducing nitro groups. nih.govnih.gov Hydrazine acts as the hydrogen source in this process. tandfonline.com The reaction is typically carried out in a solvent like methanol. organic-chemistry.org This method is noted for its high efficiency and the ability to achieve complete conversion under controlled conditions. tandfonline.com The heterogeneous nature of the Pd/C catalyst allows for easy recovery and recycling, offering an advantage in terms of cost and sustainability. nih.govthieme-connect.com

Chemical Reduction Strategies (e.g., Metal-Acid Systems)

A classic and robust method for the reduction of aromatic nitro compounds involves the use of a metal in an acidic medium. vedantu.comscispace.com

Tin(II) Chloride and Hydrochloric Acid (SnCl₂/HCl): A common and effective reagent system for this transformation is tin(II) chloride in the presence of concentrated hydrochloric acid. scispace.comgoogle.com In this reaction, the nitro groups are reduced to primary amino groups. youtube.com The process typically involves dissolving the nitro compound in an organic solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695) and then treating it with the SnCl₂/HCl mixture, often under reflux conditions for several hours. google.com This method is a staple in organic synthesis for its reliability in achieving the desired reduction without affecting other functional groups like carbonyls. scispace.com

Purity and Yield Considerations of Derived Aminophenoxy Compounds

The efficiency of the reduction reaction directly impacts the quality and quantity of the resulting 1,3,5-Tris(4-aminophenoxy)benzene.

Purity: The final purity of the triamine is crucial for its subsequent use in polymerization, as impurities can terminate polymer chains or cause undesirable side reactions. The product is often purified to greater than 98% purity, as determined by High-Performance Liquid Chromatography (HPLC). apicalscientific.comtcichemicals.com Standard purification techniques are employed to achieve this high level of purity.

Utilization of Aminophenoxy Derivatives in Polymer Synthesis

The trifunctional nature of 1,3,5-Tris(4-aminophenoxy)benzene, with its three primary amine groups radiating from a central core, makes it an ideal monomer for the construction of non-linear polymer architectures.

Formation of Hyperbranched Polyimides via Co-polymerization

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional structure. The reaction of a B₃-type monomer, such as 1,3,5-Tris(4-aminophenoxy)benzene, with an A₂-type monomer, like a dianhydride, is a common strategy for synthesizing hyperbranched polyimides. rsc.org This polycondensation reaction proceeds through the formation of a polyamic acid intermediate, which is then converted to the final polyimide structure via chemical or thermal imidization. acs.org

The properties of the resulting hyperbranched polyimide can be tailored by the choice of the dianhydride comonomer.

Condensation with 6FDA: The condensation polymerization of a triamine with 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) is a known method for producing hyperbranched polyimides. acs.org The reaction typically involves two main approaches for monomer addition: adding the dianhydride solution to the triamine solution to yield an amine-terminated polymer, or vice versa to obtain an anhydride-terminated polymer. acs.org These hyperbranched polyimides, including those made with 6FDA, are often soluble in common organic solvents and exhibit good thermal stability. rsc.orgacs.org The degree of branching, a key structural parameter, can be estimated using techniques like ¹H NMR spectroscopy. acs.org

Interactive Data Table: Research Findings on the Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene

Below is a summary of findings from various research efforts on the reduction of this compound.

| Reduction Method | Reagents | Solvent | Reported Yield | Purity | Source |

| Metal-Acid Reduction | Tin(II) Chloride, Hydrochloric Acid | Tetrahydrofuran (THF) or Ethanol | 50.8% | - | google.com |

| Optimized Reduction | Not specified | Not specified | 75% (for reduction step) | - | |

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | Methanol | High | - | tandfonline.comorganic-chemistry.org |

| General Product Specification | - | - | - | >98.0% (HPLC) | apicalscientific.comtcichemicals.com |

Optimization of Monomer-to-Anhydride Ratios for Polymer Architecture Control

In the synthesis of hyperbranched polymers, the precise control over the stoichiometry of the monomers is a critical factor that dictates the final architecture and properties of the material. This is particularly true for polyimides derived from the triamine 1,3,5-tris(4-aminophenoxy)benzene (TPEB), which is synthesized from this compound. The polycondensation of a trifunctional monomer (B₃ type, like TPEB) with a bifunctional monomer (A₂ type, such as a dianhydride) is a common strategy to produce hyperbranched polymers.

The molar ratio of the A₂ dianhydride to the B₃ triamine monomer directly influences the nature of the terminal groups of the resulting hyperbranched polyimide. By adjusting this ratio, it is possible to synthesize polymers with either anhydride (B1165640) or amine functionalities at the periphery. For instance, in the synthesis of hyperbranched polyimides from 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene, a structurally analogous triamine to TPEB, with dianhydrides like 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) and pyromellitic dianhydride (PMDA), different monomer addition methods and molar ratios were employed to achieve this control. rsc.org

When the A₂/B₃ molar ratio is greater than 1, the resulting hyperbranched polymer will have an excess of anhydride groups, leading to anhydride-terminated chains. Conversely, when the ratio is less than 1, the polymer will be terminated with amine groups. This control over the end-group functionality is crucial for subsequent post-polymerization modifications, such as grafting other polymer chains or introducing specific functional molecules to tailor the material's properties for specific applications. The degree of branching, a key parameter for hyperbranched polymers, is also influenced by the monomer ratio, although it theoretically approaches a maximum value of 0.5 for A₂B₂ systems. uc.edu

Table 1: Influence of Monomer Ratio on Hyperbranched Polyimide End-Groups

| A₂/B₃ Molar Ratio | Excess Monomer | Resulting Polymer End-Groups | Potential for Post-Polymerization Modification |

|---|---|---|---|

| > 1.5 | Dianhydride (A₂) | Anhydride | Reaction with amines, alcohols for surface functionalization |

| < 1.5 | Triamine (B₃) | Amine | Reaction with acyl chlorides, isocyanates for grafting |

Precursor Role in Advanced Polymeric Systems for Specific Applications

The transformation of this compound into its triamine derivative, TPEB, unlocks its potential as a monomer for a variety of advanced polymeric systems with specialized applications. The introduction of the flexible ether linkages and the tripodal structure of TPEB imparts desirable properties to the resulting polymers, such as improved solubility and processability, while maintaining high thermal stability.

High-Performance Polyimides: TPEB is a key component in the synthesis of hyperbranched polyimides. These polymers are noted for their excellent thermal stability, with glass transition temperatures often exceeding 230°C and 10% weight loss temperatures above 450°C. rsc.org Their good solubility in common organic solvents is a significant advantage for processing. rsc.org Furthermore, these polyimides can exhibit low dielectric constants, making them suitable for applications in microelectronics as insulating layers. rsc.org

Biomedical Materials: The versatility of TPEB extends to the biomedical field. For example, it has been used to prepare heparin-like hyperbranched polyimides. These materials have shown promising antithrombogenic and antibacterial properties, making them candidates for use as anticoagulant materials in medical devices and coatings.

High-Modulus Gels: TPEB can also act as an end-crosslinking agent to form novel, high-modulus, swollen- or jungle-gym-type polyimide gels. These materials exhibit unique mechanical properties and have potential applications in areas requiring robust, yet flexible, network structures. ossila.com

Contribution to the Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The tripodal and rigid nature of monomers derived from this compound, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), makes them exceptional building blocks for the construction of 2D and 3D COFs. The C₃ symmetric core of TAPB acts as a trigonal node, directing the formation of hexagonal porous networks when reacted with linear difunctional linkers.

For instance, TAPB has been widely used to construct polyimide and poly(Schiff-base) COFs. A notable example is the polyimide COF PAF-120, synthesized from the condensation reaction of TAPB with naphthalene-1,4,5,8-tetracarboxylic dianhydride. This material exhibits high thermal and chemical stability and shows selectivity in gas adsorption, such as for C₂H₂ over C₂H₄ and CO₂ over N₂. ossila.com

The electronic properties of COFs derived from TAPB are also of significant interest. A 2D semiconducting COF thin film, TAPB-TFB COF, demonstrated outstanding charge mobility, outperforming many other conductive COFs. ossila.com This highlights the potential of these materials in organic electronics. Furthermore, the porous and functionalizable nature of TAPB-based COFs makes them effective materials for the adsorption and removal of pollutants, such as bisphenol A (BPA). ossila.com

Table 2: Examples of COFs Synthesized from 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

| COF Name | Linker Molecule | Key Properties | Potential Applications |

|---|---|---|---|

| PAF-120 | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | High thermal and chemical stability, selective gas adsorption. ossila.com | Gas separation and storage. ossila.com |

| TAPB-TFB COF | Terephthalaldehyde (TFB) | High charge carrier mobility, semiconducting. ossila.com | Organic electronics, photovoltaics. ossila.com |

| TAPB-BPA COF | Biphenyl dialdehyde | Efficient adsorption of bisphenols. ossila.com | Environmental remediation. ossila.com |

Derivatization for Supramolecular Building Blocks (e.g., Metal-Organic Cages)

The C₃ symmetric scaffold of this compound and its derivatives presents an ideal platform for the design of tripodal ligands for the construction of discrete, three-dimensional supramolecular structures such as metal-organic cages (MOCs). MOCs are formed through the self-assembly of metal ions and organic ligands, creating well-defined, hollow architectures with potential applications in catalysis, sensing, and drug delivery.

While direct synthesis of MOCs from this compound or TPEB is not yet widely reported, the principle has been demonstrated with analogous tripodal ligands. For example, 1,3,5-tris(1-imidazolyl)benzene and 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) have been successfully employed as tripodal building blocks to construct a variety of metal-organic frameworks and cages. These examples strongly suggest that this compound can be derivatized to create suitable ligands for MOC synthesis.

The synthetic strategy would involve the functionalization of the terminal groups of the tripodal structure to introduce moieties capable of coordinating with metal ions. For instance, the nitro groups of the parent compound could be reduced to amines (as in TPEB), which can then be further modified to create multidentate chelating sites. Alternatively, the aminophenoxy groups of TPEB could be functionalized to incorporate other coordinating groups like pyridyl or carboxylate functions. The self-assembly of these tailored tripodal ligands with appropriate metal ions would then lead to the formation of discrete MOCs, with the geometry of the cage being dictated by the coordination preference of the metal ion and the length and flexibility of the ligand arms.

Computational and Theoretical Investigations of 1,3,5 Tris 4 Nitrophenoxy Benzene and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of complex organic molecules. For molecules like 1,3,5-Tris(4-nitrophenoxy)benzene, DFT allows for the detailed analysis of its electronic structure, orbital energies, and charge distribution, which are fundamental to understanding its reactivity and potential applications.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity.

In analogous aromatic compounds, the HOMO is typically distributed over the electron-rich benzene (B151609) rings, while the LUMO is localized on the electron-withdrawing nitro groups. For this compound, it is predicted that the HOMO would reside on the central phenoxy core and the LUMO on the peripheral nitrophenyl groups. This separation of frontier orbitals is characteristic of charge-transfer compounds. DFT calculations on related molecules like 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) have been used to visualize these orbitals and calculate their energy levels, providing insight into potential electronic applications. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Location | Role in Reactivity |

| HOMO | Central phenoxy ring system | Electron-donating capability |

| LUMO | Peripheral nitrophenyl groups | Electron-accepting capability |

| HOMO-LUMO Gap | Moderate to Low | Influences electronic transitions and stability |

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its intermolecular interaction sites. In nitroaromatic compounds, the ESP surface typically shows negative potential (red regions) around the electronegative oxygen atoms of the nitro groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is often found around the hydrogen atoms of the aromatic rings and near the nitro groups, highlighting areas for nucleophilic interaction. researchgate.net For this compound, the ether linkages would also influence the ESP map, creating regions of negative potential around the oxygen atoms.

Investigation of Electronic Character (e.g., Electron-Withdrawing Nature of Nitro Groups)

The three nitro (-NO2) groups in this compound are powerful electron-withdrawing groups. This property is due to both induction (through the sigma framework) and resonance (through the pi system), which pulls electron density from the benzene rings. youtube.com This electron-withdrawing effect significantly lowers the energy of the LUMO and creates a partial positive charge on the aromatic rings, making the compound susceptible to nucleophilic aromatic substitution reactions. Computational studies on nitrobenzene (B124822) and other nitroaromatic compounds have quantified this effect through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, providing detailed charge distributions. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthetic Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. These methods can determine the structures and energies of reactants, transition states, and products, thereby mapping out the most likely reaction pathway. researchgate.net The synthesis of related 1,3,5-triarylbenzenes often involves acid-catalyzed cyclotrimerization of acetophenones. researchgate.net Computational studies can model this process, calculating the activation barriers for each step and providing a detailed understanding of the catalytic cycle. For the synthesis of this compound, quantum chemical calculations could be employed to investigate the nucleophilic aromatic substitution reaction between phloroglucinol (B13840) and 1-fluoro-4-nitrobenzene, for instance, by modeling the transition states and intermediates.

Computational Validation of Electronic Interactions in Supramolecular Systems Formed from Derivatives

Derivatives of this compound can form complex supramolecular systems through non-covalent interactions like π-π stacking, hydrogen bonding, and halogen bonding. Computational methods are essential for validating and quantifying these interactions. For instance, DFT calculations on hydrogen-bonded organic frameworks derived from 1,3,5-Tris(4-hydroxyphenyl)benzene have shown how these interactions dictate the planar conformation of the molecules within the assembly. ossila.com Similarly, studies on halogenated triarylbenzene derivatives have used Hirshfeld surface analysis and energy framework calculations to evaluate halogen bonds and π-π stacking, which govern the solid-state packing. mdpi.com These computational tools would be invaluable for designing and understanding the properties of novel materials based on derivatives of this compound.

Applications in Supramolecular Chemistry and Molecular Recognition Via Derived Structures

Exploration of Host-Guest Interactions Mediated by Aminophenoxy Derivatives

The aminophenoxy derivative, 1,3,5-Tris(4-aminophenoxy)benzene (B44158) (TAPO), serves as a versatile platform for studying host-guest chemistry. Its three amino groups can act as hydrogen bond donors, while the phenoxy linkages provide a degree of conformational flexibility, allowing the molecule to adapt to and interact with various guest molecules.

Computational studies using Density Functional Theory (DFT) have been employed to map the electrostatic potential surfaces of TAPO. These studies identify the electron-rich nature of the amine sites, highlighting their potential for engaging in host-guest binding. While specific experimental studies on the inclusion complexes of TAPO with common macrocyclic hosts like cyclodextrins and calixarenes are not extensively documented in the reviewed literature, the fundamental structural characteristics of TAPO strongly suggest its potential as a guest molecule. The tripodal arrangement of its aminophenoxy arms could facilitate encapsulation within the hydrophobic cavities of these hosts, with the amino groups potentially interacting with the host's rim or functional groups. For instance, the complexation of various amines with calixarene (B151959) derivatives has been quantified, demonstrating the feasibility of such interactions.

The primary mechanism of action for TAPO involves its capacity to form stable complexes. The aminophenoxy groups are key to this, providing sites for nucleophilic attack which enables the molecule to participate in a variety of substitution and polymerization reactions that can lead to the formation of larger host structures.

Development of Molecular Recognition Systems and Chemo-sensors

The unique structural and electronic properties of derivatives of 1,3,5-Tris(4-nitrophenoxy)benzene have been harnessed to create sophisticated molecular recognition systems and chemosensors. These systems are designed to selectively bind to specific analytes, triggering a measurable signal, such as a change in fluorescence or an electrochemical response.

A notable application is in the detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives. A fluorescent chemosensor based on a C3-symmetric triphenylbenzene derivative, structurally similar to TAPO, has been developed for the selective detection of picric acid. This sensor, 1,3,5-tris(4’-(N-methylamino)phenyl) benzene (B151609), demonstrates high selectivity for picric acid over other related nitroaromatic compounds like TNT and DNT. The sensing mechanism is attributed to a proton transfer from the acidic picric acid to the sensor molecule, leading to the formation of a ground-state complex through hydrogen bonding, which in turn quenches the fluorescence of the sensor. researchgate.net

Furthermore, derivatives of 1,3,5-triphenylbenzene (B1329565) have been functionalized with ferrocene (B1249389) units to create electrochemical sensors. These sensors have shown the ability to recognize various cations, including Cu(II), Pb(II), Cr(III), and Fe(III), as well as a range of monovalent anions. The sensing capability is influenced by the nature of the chemical bonds (imine or amide) linking the triphenylbenzene core to the ferrocene units. rsc.org

The development of covalent organic frameworks (COFs) using TAPO as a building block has also opened avenues for creating advanced sensing platforms. These porous materials can be designed to have specific binding sites for analytes, and their ordered structure can facilitate signal transduction. For example, triazine-based conjugated microporous polymers have demonstrated high sensitivity and selectivity in the fluorescence sensing of o-nitrophenol. rsc.org

Self-Assembly Strategies of Chemical Entities Derived from this compound

The C3-symmetric and tripodal nature of 1,3,5-Tris(4-aminophenoxy)benzene (TAPO) makes it an exceptional building block for the construction of well-defined, self-assembled supramolecular architectures. These strategies range from the formation of crystalline porous frameworks to the generation of complex hydrogen-bonded networks.

The most prominent self-assembly strategy involving TAPO is its use as a linker in the synthesis of Covalent Organic Frameworks (COFs). alfa-chemistry.com By reacting TAPO with complementary linkers, such as aldehydes, highly ordered two-dimensional (2D) or three-dimensional (3D) porous structures can be obtained. The resulting COFs possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation. For instance, COFs constructed from TAPO have been investigated for their potential in CO2 capture. alfa-chemistry.com

Beyond the formation of COFs through covalent bonding, derivatives of this compound can self-assemble through non-covalent interactions, primarily hydrogen bonding. While specific studies on the hydrogen-bonded networks of TAPO itself are not extensively detailed, analogous systems provide insight into the possibilities. For example, 1,3,5-tris(5-carboxyamyloxy)benzene has been shown to form complex, well-ordered supramolecular networks on gold surfaces, stabilized by hydrogen bonding between the carboxyl groups. aalto.fi Similarly, benzene-1,3,5-tricarboxamide (B1221032) derivatives are well-known to self-assemble into one-dimensional, rod-like structures stabilized by threefold hydrogen bonding. frontiersin.org

The introduction of different functional groups onto the core benzene ring or the peripheral phenoxy groups of TAPO can be used to direct the self-assembly process and create a variety of supramolecular structures. These can include supramolecular gels, liquid crystals, and other complex architectures with tailored properties and functions. frontiersin.orgrsc.org

Future Research Trajectories and Emerging Applications

Development of Novel Synthetic Routes for Enhanced Efficiency

The established synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene typically involves the reaction of phloroglucinol (B13840) with a p-halonitrobenzene, such as p-chloronitrobenzene, in the presence of a base like potassium carbonate at elevated temperatures. google.com While effective, this method often requires high temperatures and long reaction times. google.com Future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols.

Key areas for development include:

Catalyst Innovation: Exploring advanced catalytic systems, such as nickel-catalysed amination techniques used for analogous phenyl compounds, could lead to milder reaction conditions and improved yields. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to dramatically reduce reaction times from hours to minutes, increase product yields, and promote greener chemistry by reducing energy consumption.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better scalability, safety, and product consistency compared to traditional batch processing.

Integration into Responsive and Smart Materials

While this compound itself is not typically a "smart" material, it is a critical intermediate for creating them. The nitro groups are readily reduced to form the highly versatile triamine, 1,3,5-Tris(4-aminophenoxy)benzene (B44158) (TAPO). google.com This derivative serves as a trifunctional monomer, or "hub," for building complex polymers.

Future applications in this domain will likely stem from:

Hyperbranched Polymers: TAPO is used to synthesize hyperbranched polyimides, which exhibit exceptional thermal stability and mechanical properties. These polymers are candidates for advanced coatings, adhesives, and composites. Research into heparin-like hyperbranched polyimides derived from TAPO also points to biomedical applications, such as creating antithrombogenic and antibacterial surfaces for medical devices.

Luminescent Materials: Related C3-symmetric molecules have demonstrated properties like aggregation-induced enhanced emission (AIEE), where the material becomes more emissive in an aggregated state. This opens avenues for developing novel sensors that "turn on" in the presence of specific analytes or for use in advanced organic light-emitting diodes (OLEDs).

Covalent Organic Frameworks (COFs): The amino-derivative is an ideal building block for creating highly ordered, porous COFs. ossila.com These frameworks are being investigated for gas storage, separation, and catalysis, with the precise geometry of the TAPO linker dictating the pore size and functionality of the resulting framework.

Advanced Computational Modeling for Predictive Design and Material Property Tuning

Computational chemistry is an indispensable tool for accelerating materials discovery. For this compound and its derivatives, advanced computational modeling offers a pathway to predict material properties before undertaking costly and time-consuming laboratory synthesis.

Future research will heavily rely on:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry and predict the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netunpatti.ac.id This information is crucial for designing materials with specific electronic or optical properties, such as those used in semiconductors or sensors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of larger systems, such as the formation of hyperbranched polymers from the TAPO derivative. These simulations can predict the final polymer conformation, its mechanical properties, and its interactions with other molecules or surfaces, which is vital for designing functional composites or biomedical coatings. nih.gov

Predictive Design: By systematically modifying the structure in silico (e.g., replacing the nitro groups with different electron-withdrawing or electron-donating groups), researchers can create a virtual library of compounds. nih.gov Computational screening can then identify the most promising candidates for a specific application, guiding synthetic efforts toward the most viable targets. For example, modeling could predict how different functional groups would alter the binding affinity in a COF or the emission wavelength in a fluorescent polymer. nih.govmdpi.com

Potential Contributions to Nanoscience and Functional Composites

The C3-symmetric structure of this compound makes it an exceptional building block for nanoscience. Its ability to act as a central core from which polymer chains or other functional units can radiate allows for the precise engineering of nanoscale objects.

Emerging contributions in this field include:

Star Polymer Synthesis: The compound is used in the synthesis of multi-armed, TEMPO-functionalized initiators. chemicalbook.com These initiators can then be used to grow three distinct polymer chains from the central core, creating a "star polymer." This architecture imparts unique rheological and physical properties compared to linear polymers.

Dendrimer and Hyperbranched Material Precursors: As previously mentioned, the triamine derivative is fundamental to creating hyperbranched polymers. rsc.org These are tree-like macromolecules that are structurally less perfect than dendrimers but easier to synthesize. Their globular shape and high density of functional groups on their surface make them useful as rheology modifiers, drug delivery vehicles, and nanoscale reactors.

Functional Nanocomposites: The hyperbranched polymers derived from this molecule can be incorporated as fillers or as the matrix material in nanocomposites. Their integration can significantly enhance the thermal stability, mechanical strength, and dielectric properties of the base material, making them suitable for applications in aerospace, electronics, and automotive industries. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,5-Tris(4-nitrophenoxy)benzene, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 1,3,5-trichlorobenzene reacts with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF). Refluxing at 120–140°C for 24–48 hours ensures complete substitution. Purification is achieved via column chromatography (silica gel, eluent: DCM/hexane) or recrystallization from ethanol. Purity optimization requires monitoring reaction progress by TLC and confirming the absence of unreacted starting materials using HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Symmetry reduces the number of distinct proton environments. For example, the central benzene ring protons may appear as a singlet (δ 7.2–7.5 ppm), while nitro group protons are absent. Aromatic carbons are identified via DEPT-135 .

- FT-IR : Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and ether linkages (C-O-C stretch at ~1250 cm⁻¹).

- XRD : Single-crystal X-ray diffraction resolves molecular geometry and confirms trifunctional symmetry .

Q. What are the primary research applications of this compound in materials science?

- Methodological Answer : The compound’s trifunctional symmetry and nitro groups make it a candidate for:

- Metal-Organic Frameworks (MOFs) : As a linker, nitro groups can coordinate with metals (e.g., Cu²⁺, Zn²⁺) to form porous networks. Design experiments using solvothermal synthesis (e.g., DMF/EtOH at 80°C) and characterize porosity via BET analysis .

- Polymer Networks : Incorporate into epoxy resins or polyamides to enhance thermal stability. Monitor glass transition temperatures (Tg) using DSC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~300 nm in DCM) to validate electron-withdrawing effects of nitro groups .

- QTAIM/RDG Analysis : Identify non-covalent interactions (e.g., π-π stacking) using Multiwfn software. These interactions influence crystallinity and solubility .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Symmetry Breakdown : Impurities or incomplete substitution (e.g., residual Cl atoms) may reduce symmetry. Use high-resolution mass spectrometry (HRMS) to detect byproducts.

- Dynamic Effects : Temperature-dependent NMR (e.g., 25°C vs. −40°C) can reveal conformational flexibility. For example, restricted rotation of nitro groups may split peaks at lower temperatures .

Q. What strategies improve the compound’s stability under high-temperature or acidic conditions?

- Methodological Answer :

- Thermal Stability : TGA analysis (N₂ atmosphere, 10°C/min) shows decomposition >250°C. To enhance stability, encapsulate in MOFs or blend with thermally resistant polymers (e.g., polyimide).

- Acid Resistance : Test solubility in H₂SO₄/HNO₃ mixtures. Nitro groups are acid-stable, but ether linkages may hydrolyze under strong acids. Use buffered conditions (pH >4) for reactions .

Q. How can this compound be functionalized for advanced applications?

- Methodological Answer :

- Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C, ethanol) converts nitro to amino groups, enabling post-synthetic modification (e.g., Schiff base formation). Monitor by FT-IR loss of nitro peaks .

- Suzuki Coupling : Introduce aryl groups via palladium-catalyzed cross-coupling (e.g., with boronic acids). Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) and solvent (toluene/EtOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.